Cas no 313275-30-8 (N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide)

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a specialized benzothiazole derivative with notable applications in pharmaceutical and agrochemical research. Its molecular structure, featuring a chloro-substituted benzothiazole core and a dimethylpropanamide moiety, contributes to its reactivity and potential as an intermediate in synthetic chemistry. The compound exhibits stability under standard conditions, facilitating handling and storage. Its distinct functional groups make it valuable for developing bioactive molecules, particularly in the design of antimicrobial or herbicidal agents. Researchers appreciate its purity and consistent performance in coupling reactions, enabling precise modifications for targeted applications. The product is typically supplied with detailed analytical documentation to ensure reproducibility in experimental workflows.
N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide structure
313275-30-8 structure
Product Name:N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
CAS No:313275-30-8
MF:C12H13ClN2OS
MW:268.762420415878
CID:1452426
PubChem ID:3279021
Update Time:2025-05-21

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide Chemical and Physical Properties

Names and Identifiers

    • Propanamide, N-(6-chloro-2-benzothiazolyl)-2,2-dimethyl-
    • N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
    • 313275-30-8
    • Oprea1_491335
    • N-(6-chlorobenzo[d]thiazol-2-yl)pivalamide
    • Oprea1_624742
    • SR-01000426632-1
    • SCHEMBL9891926
    • CHEMBL4472874
    • F0015-0392
    • SR-01000426632
    • STL255924
    • AKOS003199504
    • Inchi: 1S/C12H13ClN2OS/c1-12(2,3)10(16)15-11-14-8-5-4-7(13)6-9(8)17-11/h4-6H,1-3H3,(H,14,15,16)
    • InChI Key: YEKYPNVFFZQMIV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)SC(=N2)NC(C(C)(C)C)=O

Computed Properties

  • Exact Mass: 268.04389
  • Monoisotopic Mass: 268.0437119g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • PSA: 41.99

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide Pricemore >>

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N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide Related Literature

Additional information on N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Recent Advances in the Study of N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (CAS: 313275-30-8)

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (CAS: 313275-30-8) is a compound of growing interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug discovery, particularly as a scaffold for the development of novel therapeutic agents. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.

The compound, characterized by its benzothiazole core and dimethylpropanamide side chain, has been investigated for its role in modulating various biological pathways. A 2023 study published in the Journal of Medicinal Chemistry highlighted its inhibitory effects on specific kinase enzymes, suggesting its potential as a lead compound for oncology therapeutics. The study employed molecular docking and in vitro assays to demonstrate its binding affinity and selectivity.

Further research has explored the pharmacokinetic properties of N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters investigated its metabolic stability and bioavailability, revealing favorable profiles that support its development as a drug candidate. The study also noted the compound's ability to cross the blood-brain barrier, opening avenues for central nervous system (CNS) applications.

In addition to its kinase inhibitory activity, the compound has shown promise in antimicrobial applications. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated its efficacy against drug-resistant bacterial strains, particularly those expressing efflux pump mechanisms. The researchers attributed this activity to the compound's ability to disrupt bacterial membrane integrity and inhibit essential enzymes.

The synthetic pathways for N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide have also been optimized in recent years. A 2023 publication in Organic Process Research & Development detailed a scalable synthesis route with improved yield and purity, addressing previous challenges in large-scale production. This advancement is critical for facilitating further pharmacological studies and potential commercialization.

Despite these promising findings, challenges remain in the development of this compound. Current research is focusing on improving its selectivity and reducing off-target effects. Computational chemistry approaches, including quantitative structure-activity relationship (QSAR) modeling, are being employed to design derivatives with enhanced therapeutic profiles. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.

In conclusion, N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide represents a versatile chemical scaffold with multiple therapeutic potentials. Ongoing research continues to uncover its mechanisms of action and optimize its pharmacological properties, positioning it as a promising candidate for future drug development programs in oncology, infectious diseases, and CNS disorders.

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